
1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with a 3-bromo-2,4,6-trimethylbenzenesulfonyl group and a 2,3-dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine typically involves the following steps:
Preparation of 3-Bromo-2,4,6-trimethylbenzenesulfonyl chloride: This intermediate is synthesized by reacting 3-bromo-2,4,6-trimethylbenzene with chlorosulfonic acid under controlled conditions.
Formation of the Piperazine Derivative: The 3-bromo-2,4,6-trimethylbenzenesulfonyl chloride is then reacted with 4-(2,3-dimethylphenyl)piperazine in the presence of a base such as triethylamine to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The sulfonyl group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted piperazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
科学的研究の応用
1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl and piperazine groups can play a crucial role in binding to these targets and exerting their effects.
類似化合物との比較
- 1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)-4-phenylpiperazine
- 1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine
- 1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine
Uniqueness: 1-(3-Bromo-2,4,6-trimethylbenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine is unique due to the specific substitution pattern on the piperazine ring and the presence of both the 3-bromo-2,4,6-trimethylbenzenesulfonyl and 2,3-dimethylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
IUPAC Name |
1-(3-bromo-2,4,6-trimethylphenyl)sulfonyl-4-(2,3-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrN2O2S/c1-14-7-6-8-19(17(14)4)23-9-11-24(12-10-23)27(25,26)21-16(3)13-15(2)20(22)18(21)5/h6-8,13H,9-12H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOWILBWHIPQQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3C)C)Br)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
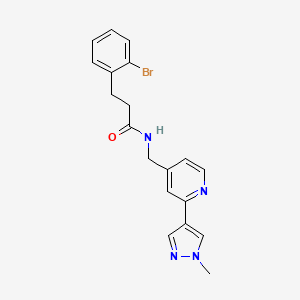

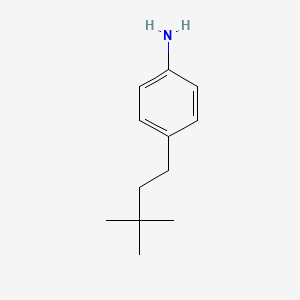
![8-ethyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2384288.png)
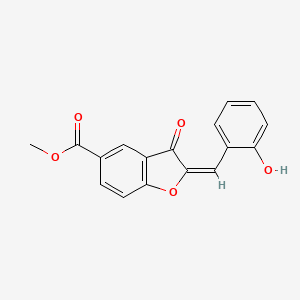
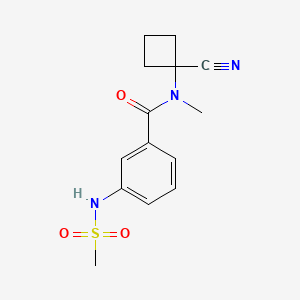

![N-[4-(2-Oxopyrrolidin-1-yl)phenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2384294.png)
![N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2384297.png)
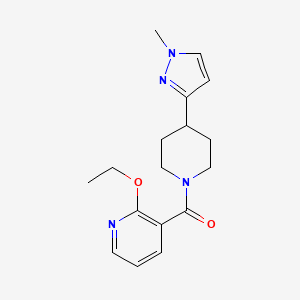
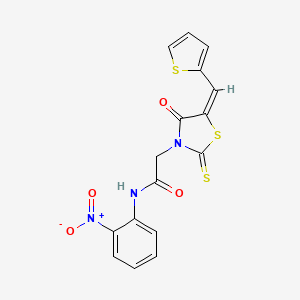

![Methyl 4-((furan-2-ylmethyl)(4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2384302.png)

